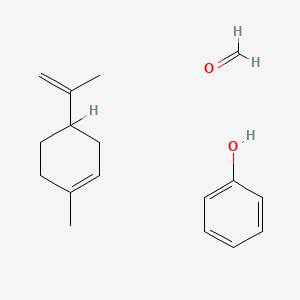
(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide is a chemical compound with the molecular formula C21-H28-N-O2.I and a molecular weight of 453.40 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide typically involves the reaction of 2-benzoylphenol with an appropriate alkylating agent, followed by quaternization with methyl iodide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, often involving reagents like sodium hydroxide or potassium iodide
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve polar solvents like ethanol or acetone, and reactions are carried out at elevated temperatures
Major Products
The major products formed from these reactions include benzophenone derivatives, alcohols, and substituted benzyl compounds .
Aplicaciones Científicas De Investigación
(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (1-((2-Benzoylphenoxy)methyl)ethyl)dimethylammonium iodide
- (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium bromide
- (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium chloride
Uniqueness
(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its iodide ion enhances its reactivity and solubility in polar solvents, making it particularly useful in various synthetic and research applications .
Propiedades
Número CAS |
7347-85-5 |
|---|---|
Fórmula molecular |
C21H28INO2 |
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
1-(2-benzoylphenoxy)propan-2-yl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C21H28NO2.HI/c1-5-22(4,6-2)17(3)16-24-20-15-11-10-14-19(20)21(23)18-12-8-7-9-13-18;/h7-15,17H,5-6,16H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
QKZPNMYSNWFVJF-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)

![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)


![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)


![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
